molecular formula C23H29N7O6 B1663594 Cgs 21680 CAS No. 120225-54-9

Cgs 21680

Cat. No.: B1663594
CAS No.: 120225-54-9
M. Wt: 499.5 g/mol
InChI Key: PAOANWZGLPPROA-RQXXJAGISA-N
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Mechanism of Action

Target of Action

CGS-21680 is a specific agonist for the adenosine A2A receptor . The adenosine A2A receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

CGS-21680 binds to the adenosine A2A receptor with a high affinity . This binding triggers a series of biochemical reactions that lead to various physiological effects. For instance, the activation of adenosine A2A receptors can lead to the inhibition of the adenylate cyclase-cAMP-PKA pathway .

Biochemical Pathways

The activation of adenosine A2A receptors by CGS-21680 can lead to the upregulation of CD39 and CD73 expression, accelerating the hydrolysis of adenosine triphosphate (ATP) and the generation of adenosine . This can have various downstream effects, including the modulation of immune responses and inflammation .

Pharmacokinetics

It is known that the compound is usually presented as an organic hydrochloride salt, and it is soluble up to 34 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin . These properties may influence its bioavailability and distribution in the body.

Result of Action

The activation of adenosine A2A receptors by CGS-21680 has been shown to have various effects. For instance, in an animal model of Huntington’s disease, CGS-21680 was found to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . In another study, CGS-21680 was found to exacerbate experimental autoimmune neuritis in Lewis rats, possibly due to the inhibition of IL-2 .

Biochemical Analysis

Biochemical Properties

CGS-21680 is a potent and selective A2A adenosine receptor agonist . It has a Ki value of 27 nM, indicating its high affinity for the A2A receptor . It interacts with the A2A receptor, leading to a decrease in D2 signaling . This interaction plays a crucial role in various biochemical reactions, including the regulation of myocardial blood flow and the release of neurotransmitters such as glutamate and dopamine in the brain .

Cellular Effects

CGS-21680 has been shown to have significant effects on various types of cells and cellular processes. It increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors . It also has anti-inflammatory effects in animal models of lung injury and reduces neurotoxicity induced by Kainate . In the context of Huntington’s disease, CGS-21680 slows motor deterioration, prevents reduction in brain weight, and reduces the size of mutant huntingtin aggregates and intranuclear inclusions .

Molecular Mechanism

The molecular mechanism of action of CGS-21680 involves its binding to the adenosine A2A receptor, which forms a mutually inhibitory heteromer with the dopamine D2 receptor . Activation of the A2A receptor by CGS-21680 leads to a decrease in D2 signaling . This results in various effects at the molecular level, including changes in gene expression, enzyme inhibition or activation, and alterations in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CGS-21680 have been observed to change over time. For instance, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity . Additionally, treatment with CGS-21680 significantly increased NAc CREB, which was attenuated to control levels by either dose of CGS-21680 .

Dosage Effects in Animal Models

In animal models, the effects of CGS-21680 vary with different dosages. For example, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity .

Metabolic Pathways

It is known that adenosine, the molecule that CGS-21680 mimics, plays a crucial role in many metabolic processes, including energy transfer, signal transduction, and neurotransmission .

Transport and Distribution

Given its solubility in DMSO and aq 2-hydroxypropyl-β-cyclodextrin, it can be inferred that it is likely to be distributed widely in the body .

Subcellular Localization

It is known that the adenosine A2A receptor, which CGS-21680 targets, is located on the cell surface . Therefore, it can be inferred that CGS-21680 primarily acts at the cell surface where it binds to the A2A receptor .

Chemical Reactions Analysis

CGS-21680 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

CGS-21680 is unique among adenosine receptor agonists due to its high selectivity for the A2A receptor subtype . Similar compounds include:

    NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist.

    CPA (N6-Cyclopentyladenosine): A selective A1 receptor agonist.

    IB-MECA (N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide): A selective A3 receptor agonist.

CGS-21680’s selectivity for A2A receptors makes it particularly valuable for research focused on this receptor subtype .

Properties

IUPAC Name

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOANWZGLPPROA-RQXXJAGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043882
Record name CGS 21680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-54-9
Record name CGS 21680
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120225-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120225549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGS 21680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-21680
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5HB1E831H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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